1-Benzyl-4-(ethylamino)piperidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives has been explored to evaluate their anti-acetylcholinesterase (anti-AChE) activity. Notably, modifications in the benzamide moiety, such as introducing bulky groups or alkyl/phenyl groups at the nitrogen atom, have shown to dramatically enhance activity (Sugimoto et al., 1990). Another study extended these findings by exploring structure-activity relationships (SAR) in piperidine derivatives, highlighting the impact of phenyl group addition to the nitrogen atom of amide moieties (Sugimoto et al., 1992).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide and related derivatives has been characterized through various spectroscopic methods. Studies have employed techniques such as FT-IR, FT-Raman, UV-Vis, and NMR to determine optimized geometrical parameters and vibrational assignments, providing insight into the compound's conformational preferences and structural features (Janani et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions and properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives has revealed their potential as antibacterial agents and their participation in unique chemical processes. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, synthesized through reactions involving N-benzyl-2-cyanoacetamide, demonstrated notable antibacterial effects (Pouramiri et al., 2017).
Physical Properties Analysis
Investigations into the physical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide derivatives focus on their crystalline forms and hydrogen bonding. Studies of organic crystal engineering with related compounds have highlighted the significance of hydrogen-bond association in determining polymorphic crystalline forms, which are crucial for understanding the compound's physical characteristics (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide are reflected in its interactions and reactivity. For example, the compound's participation in the synthesis of potent δ opioid receptor agonists showcases its reactivity and potential for pharmacological applications (Gawell, 2003). Moreover, its role in the synthesis of novel CCR5 antagonists further demonstrates its versatility in medicinal chemistry (Imamura et al., 2006).
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, due to its structural features, may play a role in the synthesis of novel compounds with potential CNS activities. Research indicates that heterocyclic compounds containing functional chemical groups such as piperidine may have diverse CNS effects. These effects range from depression and euphoria to convulsion, showcasing the compound's potential as a precursor in the development of new CNS drugs. The study highlights the importance of heterocycles, like piperidine derivatives, in synthesizing compounds that may act on the CNS, addressing disorders influenced by genetic, environmental, social, and dietetic factors while minimizing adverse effects like addiction and tolerance often associated with many CNS drugs (Saganuwan, 2017).
Supramolecular Chemistry
In supramolecular chemistry, benzene-1,3,5-tricarboxamides (BTAs), structurally related to 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide, have garnered attention due to their simple structure, wide accessibility, and the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This feature makes them valuable in nanotechnology, polymer processing, and biomedical applications. The versatility of BTAs, as demonstrated in various applications, underscores the potential utility of structurally related compounds like 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide in creating novel materials with significant commercial and scientific value (Cantekin, de Greef, & Palmans, 2012).
Antineoplastic Agents
The compound's relevance extends to the field of oncology, where derivatives have been investigated for their antineoplastic properties. Specifically, a novel series of 1-[4-2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties against various cancers, often surpassing contemporary anticancer drugs in efficacy. These molecules not only exhibit tumor-selective toxicity but also modulate multi-drug resistance, highlighting the compound's significance in the synthesis of new anticancer agents (Hossain, Enci, Dimmock, & Das, 2020).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-(ethylamino)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-17-15(14(16)19)8-10-18(11-9-15)12-13-6-4-3-5-7-13/h3-7,17H,2,8-12H2,1H3,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPBYXGXSHYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145461 | |
Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |
CAS RN |
1027-91-4 | |
Record name | 4-(Ethylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693810 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-(ethylamino)piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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